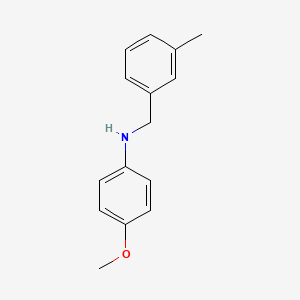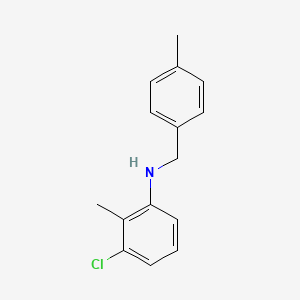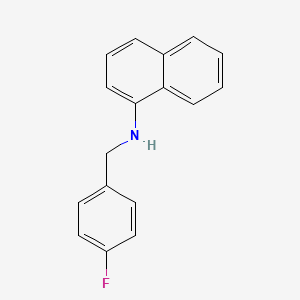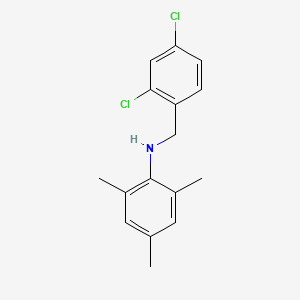![molecular formula C20H18ClN B3131579 N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline CAS No. 356530-33-1](/img/structure/B3131579.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline is an organic compound that features a biphenyl group attached to a chlorinated aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine gas, bromine, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Chlorinated Anilines: Compounds with chlorine atoms attached to aniline derivatives.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline is unique due to its combination of a biphenyl group with a chlorinated aniline, which imparts distinct chemical and physical properties compared to simpler biphenyls or anilines .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN/c1-15-19(21)8-5-9-20(15)22-14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNXFKPKQTTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


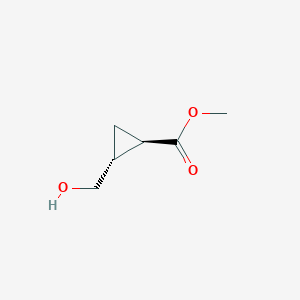


![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)
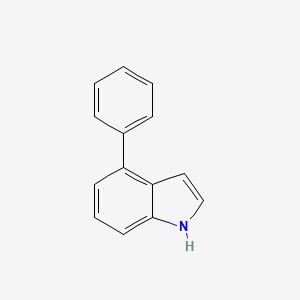
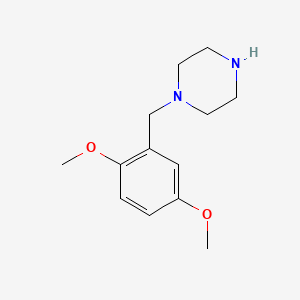


![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
